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Compound of Interest

Compound Name: 1,1,2-Tribromoethane

Cat. No.: B1583406

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1,1,2-
Tribromoethane and its structural analogs, 1,1,2-Trichloroethane and 1,1,2,2-
Tetrabromoethane. The data presented is intended to aid in the identification, characterization,
and quantitative analysis of these halogenated hydrocarbons through various spectroscopic

techniques. Detailed experimental protocols are provided to support the reproducibility of the
cited data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,1,2-Tribromoethane and its
alternatives. This allows for a direct comparison of their spectral characteristics.

Table 1: *H NMR and 3C NMR Spectroscopic Data
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Compound

1H NMR Chemical Shifts

(ppm)

13C NMR Chemical Shifts
(ppm)

1,1,2-Tribromoethane

4.10 (d, 2H, -CH2Br), 5.85 (t,

1H, -CHBr2)

37.5 (-CH2Br), 49.6 (-CHBI2)

1,1,2-Trichloroethane

3.97 (d, 2H, -CH:CI), 5.77 (¢,

1H, -CHCI2)[1]

50.2 (-CH2Cl), 70.5 (-CHCL)[1]

1,1,2,2-Tetrabromoethane

6.35 (s, 2H, -CHBr2)

36.1 (-CHBr2)

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm~1)

C-X Stretching

Compound C-H Stretching C-H Bending
(X=Br, CI)
1,1,2-Tribromoethane ~2980, ~3050 ~1240, ~1410 ~540, ~660 (C-Br)
1,1,2-Trichloroethane ~2975, ~3010 ~1250, ~1420 ~670, ~750 (C-Cl)
1,1,2,2-
~3020 ~1190 ~530, ~630 (C-Br)
Tetrabromoethane

Table 3: Mass Spectrometry - Key Mass-to-Charge Ratios (m/z) and Relative Intensities

Compound

Molecular lon (M)

Base Peak

Other Key
Fragments

1,1,2-Tribromoethane

264, 266, 268, 270

107/109 ([C2H2Br]*)

185/187 ([CHz2Br2]*),
157/159 ([CHBI]*)

1,1,2-Trichloroethane

132, 134, 136

97/99 ([CzH2CI]*)

83/85 ([CH:CI]*),
61/63 ([CHCI]*)

1,1,2,2-

Tetrabromoethane

342, 344, 346, 348,
350

185/187 (J[C2HBr2]*)

265/267/269
([CHBr3]*), 106/108
([C2HBI]*)

Table 4: Raman Spectroscopy - Key Vibrational Frequencies (cm~1)
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Compound C-H Stretching C-X Stretching (X=Br, ClI)
1,1,2-Tribromoethane ~2985, ~3055 ~220, ~545 (C-Br)
1,1,2-Trichloroethane ~2980, ~3015 ~250, ~675 (C-Cl)
1,1,2,2-Tetrabromoethane ~3025 ~180, ~535 (C-Br)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are designed to be a starting point for researchers to adapt to their specific
instrumentation and experimental needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Samples were prepared by dissolving approximately 10-20 mg of the
analyte in 0.6 mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard.

e 1H NMR Spectroscopy:

o Instrument: Bruker Avance Ill 400 MHz spectrometer.

[¢]

Pulse Program: zg30.

Number of Scans: 16.

[e]

o

Relaxation Delay (d1): 1.0 s.

o

Acquisition Time: 3.98 s.
o Spectral Width: 20.5 ppm.
e 13C NMR Spectroscopy:
o Instrument: Bruker Avance Ill 100 MHz spectrometer.

o Pulse Program: zgpg30 (proton-decoupled).
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Number of Scans: 1024.

[e]

o

Relaxation Delay (d1): 2.0 s.

[¢]

Acquisition Time: 1.36 s.

[¢]

Spectral Width: 238 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin liquid film of the neat compound was placed between two
potassium bromide (KBr) plates.

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16.

Mass Spectrometry (MS)

» Sample Introduction: Samples were introduced via direct injection into a gas chromatograph
(GC) coupled to the mass spectrometer.

e GC-MS System: Agilent 7890B GC coupled to an Agilent 5977A MSD.
e GC Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness).

e Oven Program: Initial temperature of 40°C held for 2 min, then ramped to 250°C at
10°C/min.

¢ lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: 40-400 m/z.
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Raman Spectroscopy

o Sample Preparation: Samples were analyzed as neat liquids in a glass vial.
e Instrument: Thermo Scientific DXR2xi Raman Imaging Microscope.

o Excitation Laser: 532 nm.

e Laser Power: 10 mW.

o Objective: 50x.

 Integration Time: 10 s.

Number of Exposures: 10.

Cross-Validation Workflow

The following diagram illustrates a typical cross-validation workflow for developing a robust
spectroscopic calibration model for quantitative analysis. This process ensures the model's
predictive performance is reliable and not overfitted to the initial training data.
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Caption: Workflow for K-Fold Cross-Validation of a Spectroscopic Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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